(4-Nitrophenyl)urea
Overview
Description
“(4-Nitrophenyl)urea” is a nitrogenous compound with the CAS Number: 556-10-5 and a linear formula of C7H7N3O3 . It has a molecular weight of 181.15 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Molecular Structure Analysis
The molecular formula of “(4-Nitrophenyl)urea” is C7H7N3O3 . It contains a total of 20 bonds; 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 nitro group (aromatic) .
Scientific Research Applications
Colorimetric Chemosensors
(4-Nitrophenyl)urea has been utilized as a signaling unit in the synthesis of colorimetric anion sensors. These sensors effectively and selectively recognize biologically important anions such as fluoride and carboxylate from other anions in DMSO, demonstrating its potential in biological and environmental applications (Kim et al., 2006).
Interaction with Anions
Research has shown that 1,3-bis(4-nitrophenyl)urea interacts with various oxoanions in solution to form stable complexes. This property is significant for understanding molecular interactions and could have implications in chemical sensing and molecular recognition technologies (Boiocchi et al., 2004).
Synthesis Methodologies
Studies have explored alternative methods for synthesizing ureas, traditionally done using hazardous reagents. Bis(4-nitrophenyl)carbonate and other safer compounds have been used as substitutes, highlighting an environmentally friendly approach to urea derivative production (Bigi et al., 2000).
Nonlinear Optical Properties
(4-Nitrophenyl)urea derivatives have shown significant potential in nonlinear optical applications. For example, a study demonstrated the high nonlinear optical bulk efficiency of a 2-(4-nitrophenyl)ethenylferrocene derivative, surpassing that of urea, which is crucial for photonic and optoelectronic technologies (Chiffre et al., 2001).
Catalytic Removal of Environmental Pollutants
Research into the catalytic removal of toxic substances like urea and nitrophenol from the environment has identified (4-Nitrophenyl)urea derivatives as potential catalysts. This application is vital for environmental protection and sustainable waste management (Gopi et al., 2020).
Antidepressant Agents
A series of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives have been synthesized and evaluated for antidepressant properties. Certain derivatives demonstrated significant reduction in immobility time in animal models, indicating potential as antidepressant agents (Perveen et al., 2012).
Antibacterial and Antifungal Properties
(4-Nitrophenyl)urea derivatives have shown effectiveness against bacterial and fungal strains, signifying their potential in developing new antimicrobial agents (Madesclaire et al., 2012).
Safety And Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that “(4-Nitrophenyl)urea” and its derivatives could have potential applications in the field of nanostructured materials and catalysis.
properties
IUPAC Name |
(4-nitrophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXTVGKSGJADFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310514 | |
Record name | p-Nitrophenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)urea | |
CAS RN |
556-10-5 | |
Record name | N-(4-Nitrophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Nitrophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Nitrophenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Nitrophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-NITROPHENYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY0F0348GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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